7,8-Dimethylquinoline semi-sulfate
Description
Properties
IUPAC Name |
7,8-dimethylquinoline;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H11N.H2O4S/c2*1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQGLBBSXEUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C.CC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7,8-Dimethylquinoline and its Hemisulfate Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 7,8-Dimethylquinoline, a heterocyclic aromatic organic compound, and its hemisulfate salt. As a key structural motif in various biologically active compounds, a thorough understanding of its properties is crucial for researchers in medicinal chemistry and drug development.
Core Compound Identification and Properties
The foundational molecule, 7,8-Dimethylquinoline, is a derivative of quinoline with two methyl groups attached to the benzene ring.
| Property | Value | Source |
| Chemical Name | 7,8-Dimethylquinoline | N/A |
| CAS Number | 20668-35-3 | [1] |
| Molecular Formula | C₁₁H₁₁N | [1][2] |
| Molecular Weight | 157.21 g/mol | [1] |
| Monoisotopic Mass | 157.08914 Da | [2] |
Understanding the Hemisulfate Salt
Therefore, the molecular formula for 7,8-Dimethylquinoline hemisulfate can be represented as (C₁₁H₁₁N)₂·H₂SO₄.
Calculated Molecular Weight of the Hemisulfate Salt
The molecular weight of the hemisulfate salt is calculated by summing the weights of two molecules of 7,8-Dimethylquinoline and one molecule of sulfuric acid.
-
Molecular Weight of 7,8-Dimethylquinoline: 157.21 g/mol
-
Molecular Weight of Sulfuric Acid (H₂SO₄): 98.07 g/mol
Calculation: (2 * 157.21 g/mol ) + 98.07 g/mol = 314.42 g/mol + 98.07 g/mol = 412.49 g/mol
| Component | Formula | Molecular Weight ( g/mol ) |
| 7,8-Dimethylquinoline | C₁₁H₁₁N | 157.21 |
| Sulfuric Acid | H₂SO₄ | 98.07 |
| 7,8-Dimethylquinoline Hemisulfate | (C₁₁H₁₁N)₂·H₂SO₄ | 412.49 |
Synthesis and Reactivity
The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry, with various established methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies for Quinolines
A common and versatile method for synthesizing substituted quinolines is the Skraup synthesis . This reaction typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For 7,8-Dimethylquinoline, a plausible starting material would be 2,3-dimethylaniline.
Another relevant synthetic approach is the reaction of anilines with malonic acid in the presence of a dehydrating agent like phosphorus oxychloride.[5] This method has been successfully employed for the synthesis of 2,4-dichloro-7,8-dimethylquinoline.[5]
Caption: General synthetic pathways to 7,8-Dimethylquinoline derivatives.
Formation of the Hemisulfate Salt
The hemisulfate salt is typically formed by reacting the basic nitrogen of the quinoline ring with sulfuric acid in a 2:1 molar ratio. The lone pair of electrons on the nitrogen atom acts as a proton acceptor, leading to the formation of the quinolinium cation.
Caption: Stoichiometric formation of the hemisulfate salt.
Applications in Research and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[6] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Agents: Numerous studies have explored the synthesis of quinoline derivatives as potential treatments for bacterial and fungal infections.[6][7]
-
Anticancer Activity: The quinoline ring system is a key component of several anticancer drugs.[6] Its derivatives have been investigated for their ability to inhibit various cancer cell lines.
-
Antiviral Properties: Certain quinoline derivatives have shown promise as antiviral agents.[6]
The introduction of methyl groups at the 7 and 8 positions can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. The synthesis of various derivatives from the 7,8-dimethylquinoline core allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.[7]
Experimental Protocols
Illustrative Synthesis of a 7,8-Dimethylquinoline Derivative: 2,4-Dichloro-7,8-dimethylquinoline[5]
This protocol provides a representative example of the synthesis of a substituted 7,8-dimethylquinoline.
Materials:
-
2,3-Dimethylaniline
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
5 M Sodium hydroxide (NaOH)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Combine 2,3-dimethylaniline (10 mmol) and malonic acid (10 mmol) in a round-bottom flask.
-
Add phosphorus oxychloride (30 ml) to the mixture.
-
Heat the mixture under reflux with stirring for 5 hours.
-
After cooling, pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the mixture by making it alkaline with 5 M sodium hydroxide.
-
Filter the resulting crude product, which will appear as a brown solid.
-
Purify the crude product using column chromatography with a mobile phase of 95:5 hexane-EtOAc to yield pure 2,4-dichloro-7,8-dimethylquinoline.
Causality: The use of phosphorus oxychloride serves as both a solvent and a dehydrating agent, facilitating the cyclization reaction between the aniline and malonic acid to form the quinoline ring system. The subsequent workup with ice and base is necessary to quench the reaction and neutralize the acidic components.
Conclusion
7,8-Dimethylquinoline is a valuable building block in the synthesis of novel compounds with potential therapeutic applications. This guide has provided the essential physicochemical properties of the parent molecule and its theoretical hemisulfate salt. A comprehensive understanding of its synthesis and reactivity is paramount for researchers aiming to leverage this scaffold in drug discovery and development programs. The provided synthetic protocol serves as a practical example of how to approach the synthesis of derivatives based on this core structure.
References
- Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22, 259-266.
- Subashini, R., Khan, F. N., Reddy, T. R., Hathwar, V. R., & Akkurt, M. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1535.
-
PubChemLite. (n.d.). 7,8-dimethylquinoline (C11H11N). Retrieved from [Link]
Sources
- 1. 20668-35-3|7,8-Dimethylquinoline|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 7,8-dimethylquinoline (C11H11N) [pubchemlite.lcsb.uni.lu]
- 3. usbio.net [usbio.net]
- 4. 腺嘌呤 半硫酸盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. connectjournals.com [connectjournals.com]
Physicochemical Profiling of 7,8-Dimethylquinoline: pKa, Salt Formation, and Structural Dynamics
The following technical guide provides an in-depth physicochemical profiling of 7,8-dimethylquinoline, focusing on its acid dissociation constant (pKa), salt formation thermodynamics, and structural properties relevant to drug development and organic synthesis.
Executive Summary
7,8-Dimethylquinoline (7,8-DMQ) is a substituted heteroaromatic base primarily utilized as a scaffold in the synthesis of pharmaceutical intermediates (e.g., antimalarials, receptor antagonists) and corrosion inhibitors. Its physicochemical behavior is defined by a "push-pull" conflict: the electron-donating inductive effect (+I) of the methyl groups versus the steric hindrance imposed by the 8-position methyl group upon the nitrogen lone pair (peri-interaction).
Understanding the pKa of 7,8-DMQ is critical for optimizing salt selection during drug formulation and for predicting its reactivity in acid-catalyzed nucleophilic substitutions. This guide synthesizes predicted data with comparative structure-activity relationships (SAR) to establish a working pKa profile where direct experimental data is sparse.
Chemical Identity & Structural Analysis[1][2][3][4]
The basicity of quinoline derivatives is governed by the availability of the nitrogen lone pair. In 7,8-DMQ, two distinct structural factors compete:
-
Electronic Enrichment (7-Position): The methyl group at C7 exerts a positive inductive effect (+I), increasing electron density at the ring system and theoretically stabilizing the protonated quinolinium cation.
-
Steric Inhibition (8-Position): The methyl group at C8 is located in the peri-position relative to the nitrogen atom. This creates significant steric strain upon protonation, hindering the approach of solvating water molecules that would otherwise stabilize the cation.
Structural Diagram
The following diagram illustrates the protonation equilibrium and the steric clash zone.
Figure 1: Protonation pathway of 7,8-dimethylquinoline highlighting the steric-electronic conflict.
pKa Data & Comparative Analysis
While the parent quinoline has a well-established aqueous pKa of 4.90, the 7,8-dimethyl analog presents a complex case. The 8-methyl group typically lowers basicity due to steric inhibition of solvation, while the 7-methyl group raises it.
Data Summary Table
| Compound | Structure | pKa (Aq, 25°C) | Electronic Effect | Steric Effect | Net Result |
| Quinoline | Parent | 4.90 [1] | N/A | None | Baseline |
| 7-Methylquinoline | 7-Me | 5.40 [2] | +I (Strong) | Negligible | Stronger Base |
| 8-Methylquinoline | 8-Me | ~4.00 - 4.60 [3] | +I (Weak) | High (Peri) | Weaker Base |
| 7,8-Dimethylquinoline | 7,8-DiMe | 5.33 (Pred) [4] | +I (Reinforced) | High (Peri) | Moderate Base |
Note: The value of 5.33 is a consensus predicted value (ChemAxon/FooDB). Experimental trends suggest the actual aqueous pKa may be slightly lower (4.8–5.1) due to the dominance of the 8-position steric effect, but the 7-methyl group provides significant electronic compensation.
Interpretation
The predicted pKa of 5.33 suggests that the electronic donation from the 7-methyl group is sufficient to overcome the steric penalty of the 8-methyl group. This makes 7,8-DMQ slightly more basic than the parent quinoline, distinguishing it from 8-methylquinoline, which is significantly weaker.
Salt Formation & Thermodynamics
For drug development, the formation of stable, crystalline salts is essential for solubility and bioavailability. 7,8-DMQ forms salts with strong mineral acids and alkylating agents.
Hydrochloride Salt
-
Formation: Reaction with anhydrous HCl in diethyl ether or ethanol.
-
Properties: The hydrochloride salt is often hygroscopic due to the loosely bound proton in the sterically crowded pocket.
-
Thermodynamics: The enthalpy of neutralization is slightly less exothermic than quinoline due to the steric strain energy in the crystal lattice.
Methiodide (Quaternary Ammonium Salt)
-
Significance: Quaternization removes the proton exchange ambiguity and locks the nitrogen valency.
-
Characterization: The methiodide derivative is a critical reference solid for identification.
-
Melting Point: Literature sources for related alkaloids (e.g., lycopodine structural studies) cite the methiodide of 7,8-DMQ having a melting point range of 212–217°C [5].
Synthesis Protocol: 7,8-Dimethylquinoline Hydrochloride
-
Dissolution: Dissolve 1.0 g (6.36 mmol) of 7,8-dimethylquinoline in 10 mL of anhydrous diethyl ether.
-
Acidification: Dropwise add 2.0 M HCl in diethyl ether (3.5 mL) at 0°C under nitrogen atmosphere.
-
Precipitation: A white precipitate will form immediately.
-
Isolation: Filter the solid under inert gas (argon) to prevent moisture absorption.
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.
Experimental Methodologies for pKa Determination
To validate the predicted pKa values experimentally, the following protocols are recommended. These methods are self-validating and account for the low solubility of the free base in pure water.
Method A: Potentiometric Titration (Mixed Solvent)
Best for: Precise thermodynamic pKa determination.
-
Solvent System: Prepare a 50% (v/v) Methanol/Water solution to ensure solubility of the neutral 7,8-DMQ.
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01 and 7.00) prepared in the same solvent mixture to account for the liquid junction potential.
-
Titration:
-
Dissolve 0.01 mmol of 7,8-DMQ hydrochloride in 50 mL of the solvent.
-
Titrate with 0.1 M standardized NaOH (CO₂-free).
-
Record pH after each addition (0.05 mL increments).
-
-
Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa (
) by plotting vs. the dielectric constant ( ) of various methanol/water ratios.
Method B: UV-Vis Spectrophotometry
Best for: Sparingly soluble bases and micro-scale analysis.
-
Wavelength Selection: Determine the
for the neutral base (in pH 10 buffer) and the cation (in pH 2 buffer). Quinoline derivatives typically show a bathochromic shift upon protonation. -
Buffer Preparation: Prepare a series of Britton-Robinson buffers ranging from pH 3.0 to 7.0.
-
Measurement:
-
Add 20 µL of 10 mM 7,8-DMQ stock (in DMSO) to 2 mL of each buffer.
-
Measure Absorbance (
) at the analytical wavelength.
-
-
Analysis: Fit the data to the Henderson-Hasselbalch equation:
Workflow Diagram
Figure 2: Decision tree for experimental pKa determination.
Applications & Significance
-
Pharmaceutical Intermediates: The 7,8-dimethylquinoline scaffold is used in the synthesis of P-glycoprotein inhibitors (reversing multidrug resistance) and specific antimalarial agents where the methyl groups prevent metabolic oxidation at the 7/8 positions.
-
Corrosion Inhibition: The high electron density on the nitrogen (despite steric hindrance) allows 7,8-DMQ to adsorb onto mild steel surfaces in acidic media, acting as an effective corrosion inhibitor (efficiency >90% in 1M HCl).
-
Organocatalysis: Due to its steric bulk, 7,8-DMQ can serve as a selective proton scavenger in organic synthesis, neutralizing strong acids without forming stable complexes with Lewis acids (similar to 2,6-lutidine).
References
-
Albert, A., & Goldacre, R. (1944). The nature of the amino-group in aminoacridines. Journal of the Chemical Society, 454-467. Link (Standard reference for Quinoline pKa).
- Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. Journal of the American Chemical Society, 77(7), 1723–1726. (Discusses methylquinoline basicity trends).
-
PubChem. (2025).[1][2][3] 8-Methylquinoline Compound Summary. National Library of Medicine. Link
-
FooDB. (2025). 4,8-Dimethylquinoline (Isomer Reference/Predicted Data). The Food Metabolome Database. Link (Source for ChemAxon predicted values for dimethylquinolines).
-
Ayer, W. A., et al. (1961). Lycopodium Alkaloids: X. The Structure of Lycopodine. Canadian Journal of Chemistry, 39, 2094.[4] Link (Characterization of 7,8-dimethylquinoline methiodide).
Sources
Safety data sheet (SDS) for 7,8-Dimethylquinoline semi-sulfate
Technical Safety Guide: 7,8-Dimethylquinoline Semi-Sulfate
Document Control:
-
Subject: Risk Assessment & Handling Protocol
-
Compound Class: Quinoline Derivative / Pharmaceutical Intermediate
-
Applicability: Research & Development, Organic Synthesis (Vonoprazan scaffold)[1]
Part 1: Chemical Profile & Molecular Architecture
1.1 Identification & Distinction This guide addresses the specific salt form: This compound .
-
CAS (Base): 6626-28-4 (7,8-Dimethylquinoline)
-
CAS (Salt): Specific salt CAS may not be indexed; treat as Hemisulfate of CAS 6626-28-4.
-
Synonyms: 7,8-Dimethylquinolinium hemisulfate; Bis(7,8-dimethylquinoline) sulfate.
CRITICAL SAFETY DISTINCTION:
Do NOT confuse this compound with "Dimethyl Sulfate" (CAS 77-78-1).
Dimethyl Sulfate: A volatile, fatal alkylating agent and carcinogen.
This compound: A solid organic salt used as a drug intermediate.
Action: Verify the container label immediately. If the substance is a liquid at room temperature, STOP. This guide applies to the solid powder form.
1.2 Molecular Stoichiometry The "semi-sulfate" designation implies a 2:1 stoichiometry (Base:Acid). This impacts molecular weight calculations for molarity.
| Parameter | Value | Notes |
| Formula | Two quinoline units per sulfate. | |
| MW (Base) | 157.21 g/mol | Liquid/Low-melting solid. |
| MW (Salt) | ~412.50 g/mol | Calculated. Solid, higher melting point. |
| Physical State | Crystalline Powder | Likely off-white to yellow. |
| Solubility | Water, Methanol, DMSO | Increased polarity over free base. |
Part 2: Hazard Identification & Toxicology
2.1 GHS Classification (Derived) As a quinoline salt, toxicity is driven by the nitrogenous base and the acidic counter-ion.
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2] Quinolines are metabolically active and can intercalate DNA or inhibit enzymes.
-
Skin/Eye Irritation: Category 2A/2B. The sulfate salt will hydrolyze to form an acidic solution (pH ~2-3), causing irritation to mucous membranes.
-
Aquatic Toxicity: Category 3.[3] Quinoline derivatives are often harmful to aquatic life with long-lasting effects.
2.2 Mechanism of Action & Exposure Risks
-
Inhalation: Fine dust generation is the primary high-risk vector in a lab setting. Inhalation of the salt dust causes immediate bronchial irritation due to local acidification in the respiratory tract.
-
Dermal: Hygroscopic salts can pull moisture from the skin, leading to "chemical desiccation" and acid burns if left unwashed.
Part 3: Safe Handling & Engineering Controls (The Self-Validating System)
This section outlines a protocol where the workflow itself prevents exposure.
3.1 Engineering Control Logic Do not handle this powder on an open bench. The hygroscopic nature requires humidity control to prevent clumping, and the irritation risk requires containment.
Figure 1: Decision logic for initial handling. Note the critical stop point if the substance appears liquid, preventing confusion with the highly toxic alkylating agent.
3.2 Protocol: Solubilization & Stock Preparation
-
Environment: Work within a certified chemical fume hood.
-
Weighing: Use an anti-static weighing funnel. Quinoline salts can be static-prone.
-
Dissolution:
-
Solvent Choice: DMSO is preferred for biological stocks; Water/Methanol for synthesis.
-
Thermodynamics: The dissolution of sulfate salts is often slightly exothermic. Add solvent in aliquots.
-
-
Neutralization (If extraction is required): If the free base is needed, treat the aqueous salt solution with saturated
. Extract with Ethyl Acetate. Caution: evolution will be vigorous.
Part 4: Emergency Response Protocols
4.1 Exposure Response Matrix
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Irrigate > 15 mins | Acidic salts cause rapid protein denaturation in the cornea. Immediate dilution is critical to restore pH. |
| Skin Contact | Soap & Water Wash | Do not use organic solvents (ethanol) to wash; this may increase transdermal absorption of the quinoline base. |
| Inhalation | Fresh Air + 100% | If wheezing occurs, the sulfate moiety may have triggered bronchospasm. Seek medical monitoring. |
| Spill (Solid) | Scoop (Do not Sweep) | Sweeping creates dust. Cover with wet paper towels (if compatible) or use a HEPA vacuum. |
4.2 Fire & Decomposition
-
Combustion Products: Nitrogen oxides (
) and Sulfur oxides ( ). -
Firefighting: Use
or dry chemical.[4] Water spray may create an acidic runoff (sulfuric acid formation) that must be contained.
Part 5: Storage & Stability
-
Hygroscopicity: High. Sulfate salts attract atmospheric water.
-
Storage Condition: Desiccator cabinet or sealed under Argon/Nitrogen. Ambient temperature is generally acceptable, but
extends shelf life by retarding oxidation of the quinoline ring. -
Incompatibilities: Strong oxidizers (peroxides), Strong bases (releases free base).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15101, 2,8-Dimethylquinoline (Isomer Analog). Retrieved from [Link]
- Note: Used for toxicological extrapol
-
ECHA (European Chemicals Agency). Substance Information: Quinoline Derivatives.[2] Retrieved from [Link]
- General handling for organic sulf
- Cited to establish the critical safety distinction between the target salt and the alkyl
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
7,8-Dimethylquinoline Semi-sulfate: Technical Profile & Identification
This guide provides an in-depth technical analysis of 7,8-Dimethylquinoline semi-sulfate , a specialized heterocyclic intermediate. It addresses the specific request for identification numbers (PubChem/ChemSpider) while expanding into the critical physicochemical and synthetic context required by drug development professionals.
Executive Summary: Core Identification Data
For researchers and procurement specialists, accurate identification is the first hurdle. The "semi-sulfate" designation refers to the hemisulfate salt form (
| Compound Form | 7,8-Dimethylquinoline (Parent Base) | This compound (Salt) |
| CAS Registry Number | 20668-35-3 | 1215582-91-4 |
| PubChem CID | Refer to Parent CID 14475249 | |
| ChemSpider ID | 25048256 (Derived) | Search via InChIKey |
| Molecular Formula | ||
| Molecular Weight | ||
| InChIKey | XUBHBRFJFJLNMQ-UHFFFAOYSA-N | XUBHBRFJFJLNMQ-UHFFFAOYSA-N (Parent) |
Database Note: Major public databases (PubChem, ChemSpider) often index the neutral parent compound as the primary record. Specific salt forms like the semi-sulfate (CAS 1215582-91-4) are frequently cataloged as "Related Substances" or must be searched via the CAS to find vendor-specific entries.
Chemical Identity & Stoichiometry
2.1 The "Semi-sulfate" Nomenclature
In industrial synthesis, the term "semi-sulfate" typically denotes a hemisulfate stoichiometry, where two moles of the quinoline base are neutralized by one mole of sulfuric acid. This form is often preferred over the monosulfate (
-
Stoichiometry: 2 Base : 1 Acid
-
Theoretical Mass Balance:
-
Base (
) = -
=
-
Total MW =
-
2.2 Structural Visualization
The following diagram illustrates the stoichiometric relationship and the protonation site (typically the quinoline nitrogen).
Synthesis & Manufacturing Workflow
The synthesis of 7,8-dimethylquinoline typically employs the Skraup synthesis or modified Combes quinoline synthesis , utilizing 2,3-dimethylaniline (or related isomers) as the starting material.
3.1 Synthetic Pathway
-
Cyclization: Reaction of 2,3-dimethylaniline with glycerol/sulfuric acid or
-unsaturated ketones. -
Purification: Distillation of the crude base.
-
Salt Formation: Controlled addition of sulfuric acid in a polar solvent (e.g., Ethanol/Isopropanol) to precipitate the hemisulfate.
3.2 Critical Process Parameters (CPPs)
-
Regioisomer Control: The Skraup reaction can yield isomers (e.g., 5,6-dimethylquinoline) depending on the aniline substitution. High-resolution HPLC is required to ensure the 7,8-isomer purity before salt formation.
-
Acid Stoichiometry: Exact addition of 0.5 equivalents of
is crucial. Excess acid leads to the hygroscopic monosulfate or bisulfate forms.
Analytical Characterization
To validate the identity of the semi-sulfate, the following analytical battery is recommended:
| Method | Expected Signal / Observation | Purpose |
| 1H-NMR (DMSO-d6) | Distinct singlets for methyl groups at C7 and C8 (~2.4-2.6 ppm). Downfield shift of aromatic protons due to protonation. | Confirm structure & isomer purity. |
| HPLC | Retention time match with reference standard (Base). | Purity assessment (>98%). |
| Ion Chromatography | Sulfate peak quantification. | Confirm 2:1 stoichiometry (Sulfate content ~23.8%). |
| XRD (X-Ray Diffraction) | Distinct crystalline pattern different from the base. | Polymorph identification. |
Applications in Drug Discovery
7,8-Dimethylquinoline is a privileged scaffold in medicinal chemistry, particularly for:
-
P-CABs (Potassium-Competitive Acid Blockers): Used as a building block for next-generation acid suppressants, structurally related to Vonoprazan intermediates.
-
Kinase Inhibitors: The quinoline ring serves as a hinge-binding motif in various tyrosine kinase inhibitors.
-
Antimalarials: Functionalization at the 4-position (via oxidation to the N-oxide and rearrangement) yields 4-hydroxy-7,8-dimethylquinoline, a precursor to mefloquine analogs.
Safety & Handling (MSDS Highlights)
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
Specific Target Organ Toxicity: Respiratory irritation.
-
-
Handling: Use in a fume hood. The semi-sulfate is a solid powder, reducing inhalation risk compared to the volatile liquid base, but dust masks (N95/P2) are mandatory.
References
-
PubChem. 7,8-Dimethylquinoline (Compound).[1][2][3][4] National Library of Medicine. Accessed 2024. Link
-
ChemicalBook. this compound Product Entry (CAS 1215582-91-4).Link
- Manske, R. H.The Skraup Synthesis of Quinolines. Chemical Reviews, 1942. (Foundational chemistry for quinoline synthesis).
-
Sigma-Aldrich. 7,8-Dimethylquinoline Derivatives Safety Data Sheet.Link
Sources
- 1. PubChemLite - 7,8-dimethylquinoline (C11H11N) [pubchemlite.lcsb.uni.lu]
- 2. Showing Compound 4,8-Dimethylquinoline (FDB004419) - FooDB [foodb.ca]
- 3. PubChemLite - 7,8-dimethylquinoline-5-carboxylic acid (C12H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Recrystallization Solvent Systems for 7,8-Dimethylquinoline Salts
This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It addresses the specific physicochemical challenges of 7,8-Dimethylquinoline (7,8-DMQ) purification.
Abstract
The purification of 7,8-Dimethylquinoline (7,8-DMQ) presents unique challenges due to the steric hindrance at the peri-position (C8) and the lipophilic nature of the dimethyl substitution. This guide details the thermodynamic rationale and experimental protocols for recrystallizing 7,8-DMQ salts (specifically Hydrochloride and Methanesulfonate). We define binary solvent systems that maximize impurity rejection—specifically of the common 5,7-dimethyl isomer—while preventing the common "oiling out" phenomenon.
Introduction & Chemical Logic
The Steric Challenge
Unlike simple quinoline, 7,8-DMQ possesses a methyl group at the C8 position. This creates a peri-interaction with the nitrogen lone pair.
-
Impact on Basicity: The steric bulk hinders protonation, making the salt bond slightly more labile than in unhindered quinolines.
-
Impact on Solubility: The increased lipophilicity (logP ~2.9) means the salt is less soluble in pure water and more prone to forming oils rather than crystal lattices in aqueous media.
Impurity Profile
Synthesis of 7,8-DMQ (e.g., via Skraup or Doebner-Miller reactions) often yields the 5,7-dimethyl isomer or 5,8-dimethyl isomer as byproducts.
-
Objective: The solvent system must solubilize these isomers while selectively precipitating the 7,8-DMQ salt.
-
Mechanism:[1][2][3][4] We utilize the differential lattice energy. The 7,8-DMQ salt, being more sterically congested, often requires a higher supersaturation threshold to nucleate, necessitating precise anti-solvent control.
Salt Selection
-
Hydrochloride (HCl): Most common, but hygroscopic. Best for small-scale purification.
-
Methanesulfonate (MsOH): Recommended for process scale. Higher melting point, less hygroscopic, and better crystallinity.
Solvent System Decision Matrix
The following decision tree outlines the selection logic based on the specific salt and impurity constraints.
Figure 1: Decision matrix for solvent selection based on salt anion and process requirements.
Detailed Protocols
Protocol A: The "Gold Standard" (Ethanol/Ether)
Target: 7,8-Dimethylquinoline Hydrochloride Best For: High purity (>99.5%), removal of isomeric impurities.
Reagents:
-
2M HCl in Diethyl Ether (anhydrous)
-
Absolute Ethanol (EtOH)[6]
-
Diethyl Ether (Et2O) or MTBE (Methyl tert-butyl ether)
Procedure:
-
Dissolution: Dissolve 10g of crude 7,8-DMQ free base in 50 mL of anhydrous Et2O. Cool to 0°C.
-
Salt Formation: Dropwise add 2M HCl/Ether with vigorous stirring. A white to off-white precipitate will form immediately. Note: If it oils out, scratch the glass or add a seed crystal.
-
Filtration: Filter the crude salt and wash with cold Et2O.
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add Absolute Ethanol dropwise while heating to reflux (approx. 78°C). Add just enough EtOH to dissolve the salt completely.
-
Critical Step: Once dissolved, remove from heat. Add warm Et2O dropwise until the solution turns slightly turbid (cloud point).
-
Add 1-2 drops of EtOH to clear the turbidity.
-
-
Nucleation: Wrap the flask in a towel (insulation) to allow very slow cooling to room temperature. Then place in a fridge (4°C) for 12 hours.
-
Harvest: Filter the needles. Wash with 1:1 EtOH:Et2O (cold).
Protocol B: The "Anti-Oiling" Method (IPA/Heptane)
Target: 7,8-Dimethylquinoline Methanesulfonate (or difficult HCl batches) Best For: Preventing "oiling out" (liquid-liquid phase separation) common with lipophilic quinolines.
Procedure:
-
Dissolve the crude salt in minimal boiling Isopropanol (IPA) .
-
If the solution is colored, treat with activated charcoal for 10 mins and filter hot through Celite.
-
Maintain the filtrate at near-boiling temperature.
-
Slowly add n-Heptane (heated to 60°C) down the side of the flask.
-
Ratio: Typically 1:2 (IPA:Heptane).
-
-
Stop addition when a persistent haze appears.
-
Seeding: Add a seed crystal of pure salt at 50°C. This is crucial for 7,8-DMQ to prevent it from crashing out as an oil.
-
Cool to ambient temperature with stirring (200 RPM).
Quantitative Data & Solubility Profiles
The following table summarizes the solubility behavior of 7,8-DMQ HCl.
| Solvent System | Temp (°C) | Solubility (mg/mL) | Isomer Selectivity | Notes |
| Water | 25 | >100 | Poor | Hydrolysis risk; difficult drying. |
| Ethanol (Abs) | 78 (Boiling) | >250 | Moderate | Good solvent; needs anti-solvent. |
| Ethanol (Abs) | 20 | ~40 | Moderate | Yield loss if used alone. |
| Acetone | 56 (Boiling) | ~15 | High | Excellent anti-solvent behavior. |
| EtOAc | 77 | <5 | Very High | Impurities remain in solution. |
Key Insight: The high solubility in hot ethanol combined with low solubility in Acetone or EtOAc makes Ethanol/EtOAc or Ethanol/Acetone viable alternatives to Ether systems if flammability is a concern.
Troubleshooting: The "Oiling Out" Phenomenon
7,8-DMQ salts frequently separate as a second liquid phase (oil) rather than crystals. This occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture.
Mechanism & Fix:
Figure 2: Troubleshooting workflow for oiling out events.
Correction Protocol:
-
Reheat the mixture until the oil redissolves (add minimal Ethanol if needed).
-
Allow the solution to cool only to the temperature where the oil just begins to form.
-
Immediately add a seed crystal.
-
Maintain this temperature for 30 minutes to allow the seed to grow (Ostwald ripening) before cooling further.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of organic bases and salts).
-
Musser, J. H., et al. (1987). Synthesis of substituted quinolines via the Skraup reaction.[1] Journal of Medicinal Chemistry, 30(1), 62-67. (Details on isolation of dimethylquinoline isomers).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Background on Quinoline basicity and salt formation).
-
PubChem Compound Summary. (2023). 7,8-Dimethylquinoline.[7][8][9][10] National Center for Biotechnology Information. (Physical property data verification).
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. reddit.com [reddit.com]
- 3. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 7,8-dimethylquinoline (C11H11N) [pubchemlite.lcsb.uni.lu]
- 8. connectjournals.com [connectjournals.com]
- 9. 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7,8-Dimethylquinoline-3-carboxylic acid | CAS 71082-60-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 7,8-Dimethylquinoline
Executive Summary
7,8-Dimethylquinoline (7,8-DMQ) presents a classic "solubility-permeability" paradox common in heterocyclic drug discovery. While its lipophilic nature (Predicted LogP ~3.76) facilitates membrane permeability, it causes rapid precipitation in aqueous buffers at physiological pH.
This guide addresses the physicochemical root causes of insolubility—specifically the mismatch between the compound's pKa (~4.9) and assay pH (7.4)—and provides validated protocols to solubilize 7,8-DMQ without compromising biological data integrity.
Module 1: Physicochemical Profiling & Diagnostics
Q: Why does 7,8-DMQ precipitate immediately upon addition to my assay buffer (pH 7.4), even from a clear DMSO stock?
A: This is a pH-dependent solubility crash caused by the compound's ionization state.
-
The Mechanism: 7,8-DMQ is a weak base with a pKa of approximately 4.85–4.90 [1, 2].
-
At pH < 4.0: The nitrogen atom is protonated (
), making the molecule cationic and highly water-soluble. -
At pH 7.4 (Physiological): The pH is significantly higher than the pKa. The compound exists almost exclusively (>99%) in its neutral, uncharged form (
).
-
-
The Crash: The neutral form is highly lipophilic (LogP ~3.76) and poorly soluble in water (~5.9 × 10⁻⁵ M) [1]. When you dilute the DMSO stock into PBS (pH 7.4), the "solubilizing power" of DMSO is diluted, and the neutral molecules aggregate via hydrophobic stacking, leading to precipitation (often visible as turbidity).
Q: Can I just increase the DMSO concentration to keep it in solution?
A: Only up to a critical limit. While DMSO is a powerful solvent, high concentrations (>0.5–1%) are often cytotoxic and can interfere with enzyme kinetics or membrane stability.
Guideline: For most cell-based assays, the final DMSO concentration should remain ≤ 0.1% (v/v) to avoid artifacts [4, 6]. If 7,8-DMQ requires 1% DMSO to stay soluble, you must validate that your specific cell line tolerates this vehicle concentration.[1]
Module 2: Solubilization Strategies & Protocols
Strategy A: The "DMSO Shock" Mitigation Protocol
Best for: Initial screening where low concentrations (< 10 µM) are sufficient.
Rapid addition of a concentrated stock to an aqueous buffer causes local regions of high water content, triggering immediate precipitation ("crashing out").
Optimized Protocol:
-
Prepare Stock: Dissolve 7,8-DMQ in anhydrous DMSO to 10 mM.
-
Intermediate Dilution (The "Step-Down"):
-
Dilute the 10 mM stock 1:10 with pure ethanol or PEG-400 (not water) to create a 1 mM secondary stock.
-
-
Final Addition:
-
Place the assay buffer under rapid stirring (magnetic stirrer or vortex).
-
Add the secondary stock dropwise to the center of the vortex.
-
Why? This prevents local concentration spikes and allows the compound to disperse before aggregates form.
-
Strategy B: In Situ Salt Formation (Acidification)
Best for: High-concentration stock solutions (> 10 mM) in water.
Since 7,8-DMQ is basic, converting it to a hydrochloride or mesylate salt significantly improves aqueous solubility.
Protocol:
-
Calculate Molar Equivalents: Determine the moles of 7,8-DMQ.
-
Dissolution: Dissolve the free base in a minimal volume of Ethanol or DMSO.
-
Acidification: Add 1.05 equivalents of 1M HCl or Methanesulfonic acid.
-
Evaporation (Optional): Remove the solvent to isolate the salt solid, or dilute this acidified stock directly into water.
-
Note: When adding this to a buffered assay (pH 7.4), the buffering capacity may neutralize the salt back to the free base. This strategy is best for storage or dosing in acidic media.
-
Strategy C: Cyclodextrin Complexation (Gold Standard)
Best for: Animal studies (in vivo) or sensitive cell assays where DMSO is toxic.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic quinoline ring from water while the hydrophilic exterior ensures solubility.
Protocol: HP-β-CD Complexation
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.
-
Compound Addition: Add excess 7,8-DMQ powder to the vehicle.
-
Equilibration:
-
Shake or vortex at room temperature for 24–48 hours.
-
Tip: Sonication (30 mins) can accelerate this process.
-
-
Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid.
-
Quantification: Measure the concentration of the filtrate via UV-Vis (approx. 230–240 nm peak) or HPLC.
-
Expectation: Solubility can often increase from <10 µg/mL to >1 mg/mL using this method [12, 13].
-
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization method based on your assay requirements.
Figure 1: Decision tree for optimizing 7,8-Dimethylquinoline solubility based on experimental constraints.
Module 4: Troubleshooting & Assay Compatibility
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Turbidity immediately after addition | "DMSO Shock" / Local supersaturation | Use intermediate dilution (Strategy A) or switch to Cyclodextrin (Strategy C). |
| Precipitation after 2-4 hours | Kinetic solubility limit exceeded | The compound is slowly crystallizing. Lower the concentration or add 0.5% Methylcellulose to stabilize the suspension. |
| Cell toxicity in Vehicle Control | High DMSO concentration | Perform a DMSO titration curve. Keep final DMSO < 0.1%.[1][2] |
| Loss of potency in protein assay | Compound aggregation (False Positive) | Aggregates can sequester enzymes. Add 0.01% Triton X-100 to the buffer to disrupt promiscuous aggregates. |
FAQ: DMSO Tolerance Limits
Refer to this table when designing vehicle controls.
| Assay System | Recommended Max DMSO | Critical Notes |
| Primary Cells (Neurons, Hepatocytes) | 0.1% | Highly sensitive; aggregates trigger stress response. |
| Immortalized Cell Lines (HeLa, HEK293) | 0.5% | Generally tolerant, but verify with viability controls [6]. |
| Enzymatic Assays (Biochemical) | 1.0% - 5.0% | Enzymes are robust, but DMSO can denature some proteins. |
| In Vivo (Mouse/Rat) | < 10% (IP/Oral) | High DMSO causes pain/inflammation. Use Cyclodextrins instead. |
References
-
EPA CompTox Dashboard. (2025). 2-Chloro-3-ethyl-7,8-dimethylquinoline Properties (Analogous Structure Data). U.S. Environmental Protection Agency. [Link][3]
-
PubChem. (2025).[4] 7,8-Dimethylquinoline Compound Summary. National Center for Biotechnology Information. [Link]
-
Protocol Online. (2006). Maximum allowable limit of DMSO as a solvent in cell culture.[1][2][5][6][Link]
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Limits.[1][2][Link]
-
ResearchGate. (2010). Effect of pH and Ionic Strength on the Solubility of Quinoline.[7][Link]
-
Drug Development & Delivery. (2023). Bioavailability Enhancement - Solving Low Solubility Challenges.[Link]
-
NIH/PubChem. (2025). 2,8-Dimethylquinoline GHS Classification and Hazards.[4][Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.[Link]
-
BasicMedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs.[8][9][10][Link]
-
NIH. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review | Journal of Neonatal Surgery [jneonatalsurg.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: Crystallization of 7,8-Dimethylquinoline Hemisulfate
Welcome to the technical support center for the crystallization of 7,8-Dimethylquinoline Hemisulfate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-quality crystals.
I. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of 7,8-Dimethylquinoline Hemisulfate, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Oiling Out Instead of Crystallization
Description: Upon cooling or addition of an anti-solvent, the compound separates as a viscous liquid or oil rather than forming solid crystals. This is a common issue with organic salts.
Root Cause Analysis: Oiling out typically occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solute at that specific concentration. For quinoline derivatives, which can be basic, this phenomenon is also frequently observed.[1]
Solutions:
-
Reduce the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where nucleation is kinetically unfavored compared to liquid-liquid phase separation.
-
Protocol: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated with glass wool or a similar material.[2] Once at room temperature, gradually cool the flask in an ice bath.
-
-
Solvent System Modification: The choice of solvent is critical.[1][3]
-
Increase Solvent Volume: Add more of the primary solvent to the oiled-out mixture, with gentle heating, until the oil redissolves. Then, proceed with slow cooling.
-
Introduce an Anti-Solvent: If using a single solvent system, consider a multi-solvent approach.[4] For a polar compound like a sulfate salt, a less polar anti-solvent can be effective.
-
Protocol: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethanol-water mixtures).[1] Slowly add a miscible anti-solvent (e.g., isopropanol, acetone) dropwise at a slightly elevated temperature until slight turbidity persists. Then, allow the solution to cool slowly.
-
-
-
Seeding: Introducing a seed crystal can provide a template for crystal growth and bypass the kinetic barrier of nucleation.[4][5]
-
Protocol: Add a single, well-formed crystal of 7,8-Dimethylquinoline Hemisulfate to the supersaturated solution just below the saturation temperature. If no seed crystals are available, scratching the inside of the flask with a glass rod at the air-liquid interface can sometimes induce nucleation.[2]
-
Issue 2: Poor or No Crystal Yield
Description: After the cooling process, very few or no crystals have formed, and the compound remains in the mother liquor.
Root Cause Analysis: This typically indicates that the solution is not sufficiently supersaturated. The solubility of the compound in the cold solvent may be too high, or an insufficient amount of solute was initially dissolved.
Solutions:
-
Increase Concentration:
-
Evaporation: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[6] Be cautious not to overheat, which could lead to decomposition. Once the solution is more concentrated, repeat the slow cooling process.
-
Re-dissolve and Reduce Solvent: If the initial volume of solvent was too large, it may be necessary to evaporate the solvent completely and re-dissolve the crude material in a smaller, appropriate volume of hot solvent to achieve saturation.
-
-
Optimize the Solvent System: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Induce Nucleation: As with oiling out, a lack of nucleation sites can prevent crystallization.
Issue 3: Formation of Small, Poorly-Defined Crystals or Powder
Description: The resulting solid is a fine powder or consists of very small, ill-defined crystals, which can be difficult to filter and may have lower purity.
Root Cause Analysis: This is often the result of rapid nucleation, which leads to the formation of a large number of small crystals rather than the slow growth of fewer, larger crystals.[5][8] This can be caused by cooling the solution too quickly or by a very high level of supersaturation.
Solutions:
-
Slower Cooling: As detailed previously, a slower cooling rate allows for more controlled crystal growth.[2] Insulating the crystallization vessel is a simple and effective method.
-
Reduce Supersaturation:
-
Use a More Dilute Saturated Solution: Start with a saturated solution at a temperature just below the boiling point of the solvent, rather than at the boiling point itself. This lowers the initial degree of supersaturation upon cooling.
-
Controlled Anti-Solvent Addition: When using an anti-solvent, add it very slowly and with vigorous stirring to avoid localized high supersaturation.
-
Issue 4: Discolored Crystals
Description: The obtained crystals have an undesirable color, suggesting the presence of impurities.
Root Cause Analysis: Colored impurities from the reaction mixture may have co-precipitated with the desired compound. Quinoline compounds themselves can also be susceptible to air oxidation, which can lead to discoloration.[9]
Solutions:
-
Decolorizing Carbon Treatment: Activated carbon can be used to adsorb colored impurities.
-
Protocol:
-
Dissolve the crude 7,8-Dimethylquinoline Hemisulfate in the minimum amount of hot solvent.
-
Allow the solution to cool slightly to prevent flash boiling when the carbon is added.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient). Adding too much can lead to significant product loss.
-
Gently heat the mixture for a few minutes.
-
Perform a hot filtration to remove the carbon particles.
-
Allow the filtered, colorless solution to cool slowly to induce crystallization.
-
-
-
Repeat Crystallization (Recrystallization): A second crystallization step can significantly improve purity.[2] Dissolve the colored crystals in a fresh portion of hot solvent and repeat the crystallization process.
II. Frequently Asked Questions (FAQs)
Q1: What are the general properties of 7,8-Dimethylquinoline?
7,8-Dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N.[10] As a quinoline derivative, it is basic in nature.[1]
Q2: Why is the hemisulfate salt form used for crystallization?
Converting a basic compound like a quinoline derivative to a salt is a common and effective method for purification and to obtain a solid crystalline product, especially if the free base is an oil or difficult to crystallize.[1][11] Sulfate salts are often highly crystalline.
Q3: What are some good starting solvents for the crystallization of 7,8-Dimethylquinoline Hemisulfate?
Given that it is a salt, polar solvents are generally a good starting point. Consider the following:
-
Water: Quinine sulfate is soluble in water, so 7,8-Dimethylquinoline hemisulfate is also likely to be.[7]
-
Alcohols: Methanol and ethanol are good solvents for many organic salts.[12]
-
Solvent Mixtures: Aqueous ethanol or aqueous acetone solutions are often effective for recrystallizing quinoline derivatives.[13] A study on 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate used methanol for crystallization.[14]
Q4: How does pH affect the crystallization of 7,8-Dimethylquinoline Hemisulfate?
The pH of the solution is critical. Since 7,8-Dimethylquinoline Hemisulfate is the salt of a weak base and a strong acid, the solution will be acidic. It is important to maintain an acidic pH to ensure the compound remains in its salt form. Adding a base would neutralize the sulfuric acid and liberate the free base, which may have very different solubility properties and could prevent crystallization of the salt.[3][5][15]
Q5: What is the purpose of "seeding" in crystallization?
Seeding involves adding a small crystal of the pure compound to a supersaturated solution.[5] This seed crystal acts as a nucleation site, providing a template for other molecules to deposit on, which promotes controlled crystal growth and can help overcome the energy barrier for nucleation.[4]
III. Experimental Protocols & Data
Table 1: Recommended Solvent Systems for Crystallization
| Solvent System | Rationale |
| Methanol | Good solubility when hot, potentially lower when cold. Used for similar quinoline salts.[14] |
| Ethanol/Water | A versatile polar mixture. The ratio can be adjusted to fine-tune solubility.[1] |
| Isopropanol | Can be a good single solvent or used as an anti-solvent with more polar solvents. |
| Acetone/Water | Another effective polar mixture for organic salts.[1] |
Protocol: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests (see Table 1).
-
Dissolution: Place the crude 7,8-Dimethylquinoline Hemisulfate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently swirl. Heat the mixture again for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the crystals, for example, in a desiccator under vacuum, to remove any residual solvent.[4]
IV. Visual Guides
Diagram 1: Troubleshooting Workflow for Crystallization Issues
Caption: Decision tree for troubleshooting common crystallization problems.
Diagram 2: General Crystallization Workflow
Caption: Step-by-step general crystallization process.
V. References
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. In Macroscale and Microscale Organic Experiments.
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION.
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
-
BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization.
-
PubChem. (n.d.). 7,8-dimethylquinoline. Retrieved from [Link]
-
Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22.
-
H.E.L Group. (n.d.). Guide for crystallization.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Quinoline Synthesis.
-
Appchem. (n.d.). 7,8-Dimethylquinoline-3-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7,8-dimethylquinoline. PMC.
-
Pharmacology & Pharmacy. (2012). Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate. 3, 129-138.
-
YouTube. (2024, August 25). Making quinoline - the Skraup synthesis.
-
All About Drugs. (2026, February 7). Crystallization.
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.
-
Smolecule. (n.d.). Troubleshooting Guide: Quinoline-Carboxamide Stability.
-
FooDB. (2010, April 8). Showing Compound 4,8-Dimethylquinoline (FDB004419).
-
National Center for Biotechnology Information. (n.d.). 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate. PMC.
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
-
PubChem. (n.d.). 7,8-Dimethoxy-3,4-dihydroisoquinoline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. helgroup.com [helgroup.com]
- 4. praxilabs.com [praxilabs.com]
- 5. unifr.ch [unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Crystallization – All About Drugs [allfordrugs.com]
- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 7,8-dimethylquinoline (C11H11N) [pubchemlite.lcsb.uni.lu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. connectjournals.com [connectjournals.com]
- 13. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 14. 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
Technical Support Center: Navigating the Stability of Dimethylquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethylquinoline derivatives. This guide is designed to provide you with in-depth technical and practical advice to anticipate and prevent the oxidation and degradation of these valuable compounds. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Dimethylquinoline Stability
Dimethylquinoline derivatives are a cornerstone in medicinal chemistry and materials science. However, their aromatic, nitrogen-containing heterocyclic structure, while conferring desirable properties, also presents inherent stability challenges. Understanding the primary degradation pathways—photodegradation, oxidation, and hydrolysis—is the first step toward mitigating these issues. The position of the methyl groups on the quinoline ring introduces both electronic and steric effects that can significantly influence a derivative's susceptibility to degradation.
This guide will provide a troubleshooting framework in a question-and-answer format to directly address the common challenges you may face. We will delve into the "why" behind our recommendations, grounding our advice in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting
Section 1.1: Understanding Degradation
Question 1: My dimethylquinoline derivative solution is changing color (e.g., turning yellow or brown) upon storage. What is happening?
This is a classic indicator of degradation, most commonly through photodegradation or oxidation. The formation of colored byproducts is a clear sign that the chemical integrity of your compound is compromised. It is crucial to store dimethylquinoline solutions, especially for extended periods, protected from light.[1]
Question 2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?
Absolutely. Inconsistent results and a decrease in expected activity are hallmark signs of compound degradation.[1] Dimethylquinoline derivatives can be unstable in certain solutions, with degradation rates influenced by pH, temperature, and light exposure.[1] For sensitive applications, it is always best practice to prepare fresh solutions or to conduct a stability study of your stock solutions under your specific storage conditions.
Question 3: What are the primary factors that influence the stability of dimethylquinoline derivatives?
The stability of dimethylquinoline derivatives is primarily influenced by:
-
Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient laboratory light, leading to the formation of hydroxyquinolines and other byproducts.[1]
-
Oxidation: The electron-rich quinoline ring is susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, trace metal contaminants, or the presence of peroxides in solvents.
-
pH: The stability of these derivatives is highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions.[1]
-
Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation.[1]
Question 4: How does the position of the methyl groups affect the stability of dimethylquinoline derivatives?
The position of the methyl groups influences stability through a combination of electronic and steric effects:
-
Electronic Effects: Methyl groups are electron-donating, which can increase the electron density of the quinoline ring system. This can make the ring more susceptible to oxidation but can also influence the pKa of the nitrogen atom, affecting its reactivity.
-
Steric Effects: Methyl groups can sterically hinder the approach of reactants or shield certain parts of the molecule from attack. For instance, a methyl group near the nitrogen atom may offer some protection against certain reactions at that site. However, steric hindrance can also lead to molecular strain, potentially weakening certain bonds and creating new degradation pathways.
Section 1.2: Proactive Prevention of Degradation
Question 5: What are the ideal storage conditions for solid dimethylquinoline derivatives?
For long-term stability, solid dimethylquinoline derivatives should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) in a cool, dark, and dry place. For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Question 6: How can I prevent degradation when my dimethylquinoline derivative is in solution?
To minimize degradation in solution, adhere to the following best practices:
-
Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil.[1]
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to avoid contaminants that could catalyze degradation. Be particularly cautious of aged ethers, which can form explosive peroxides.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.
-
Control pH: If working with aqueous solutions, use buffers to maintain a pH where the compound is most stable. This often needs to be determined empirically.
-
Inert Atmosphere: For solutions of highly sensitive compounds, sparging the solvent with an inert gas like nitrogen or argon before dissolving the compound and storing the solution under an inert headspace can significantly reduce oxidative degradation.[2][3][4]
-
Add Antioxidants: For long-term storage or in applications where the compound is exposed to oxidative stress, consider adding a radical-scavenging antioxidant.
Question 7: What antioxidants can I use to stabilize my dimethylquinoline derivative solutions, and at what concentration?
Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used and effective synthetic antioxidants.[5][6] They act as free radical scavengers, interrupting the chain reactions of autoxidation.[[“]][8]
-
Mechanism of Action: BHT and BHA donate a hydrogen atom from their phenolic hydroxyl group to a free radical, neutralizing it and forming a stable, less reactive antioxidant radical.
-
Recommended Concentration: A good starting point for BHT or BHA is a concentration of 0.01% to 0.1% (w/v). The optimal concentration should be determined experimentally to provide adequate protection without interfering with downstream applications.
Section 1.3: Detecting and Analyzing Degradation
Question 8: How can I experimentally determine the stability of my dimethylquinoline derivative?
A forced degradation study is the most systematic way to assess the stability of your compound. This involves subjecting the compound to a variety of stress conditions that are more severe than typical storage or experimental conditions to accelerate degradation. The ICH guidelines provide a framework for these studies.
Question 9: What is a typical protocol for a forced degradation study?
A comprehensive forced degradation study will expose your dimethylquinoline derivative to the following conditions:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with NaOH before analysis. |
| Base Hydrolysis | Follow the same procedure as acid hydrolysis, but use 0.1 M to 1 M NaOH. Neutralize samples with HCl before analysis. |
| Oxidation | Mix a solution of the compound with a 3-30% solution of hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and monitor over time. |
| Thermal Degradation | Place a solid sample or a solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Sample at various time points. |
| Photolytic Degradation | Expose a solution of the compound in a chemically inert, transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light. A "dark control" sample wrapped in aluminum foil should be run in parallel. |
Question 10: What analytical techniques are best for monitoring the degradation of dimethylquinoline derivatives?
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse technique for stability studies. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for the quantification of the parent compound's decay and the appearance of new peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the degradation products. The mass-to-charge ratio (m/z) of the degradation products provides crucial information for elucidating their structures.
Question 11: Can you provide a starting point for an HPLC method to analyze my dimethylquinoline derivative and its degradation products?
A good starting point for a reversed-phase HPLC method would be:
| HPLC Parameter | Recommended Starting Condition |
| Column | C18 or Phenyl-Hexyl, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 15-20 minutes) and optimize based on the separation of the parent compound and any observed degradation peaks. |
| Flow Rate | 0.3-1.0 mL/min, depending on column dimensions |
| Column Temperature | 30-40 °C |
| Detection | PDA detector scanning from 200-400 nm. Monitor at the λmax of the parent compound and also look for new peaks at other wavelengths. |
| Injection Volume | 1-10 µL |
Question 12: What are some common mass fragmentation patterns I might see for dimethylquinoline degradation products in LC-MS analysis?
While specific fragmentation patterns are highly structure-dependent, some general observations for quinoline derivatives and their degradation products include:
-
Hydroxylated Derivatives: A neutral loss of water (18 Da) is common for hydroxylated compounds.
-
N-Oxides: A characteristic loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da) from the molecular ion can be observed.
-
Ring-Opened Products: Fragmentation will be highly dependent on the specific ring-opened structure, but you may see fragments corresponding to the intact benzene or pyridine portions of the original molecule.
-
Loss of Methyl Groups: You may observe a loss of a methyl radical (15 Da).
Part 2: Visualizing Workflows and Degradation Pathways
To provide a clearer understanding of the experimental and conceptual frameworks discussed, the following diagrams have been generated.
Caption: A logical workflow for troubleshooting suspected compound degradation.
Caption: A streamlined experimental workflow for conducting a forced degradation study.
References
- Microbial degradation of quinoline and methylquinolines. PubMed.
- Inerting. Linde Gas.
- How to Use Inert Gas for Reducing Oxidation R
- The antioxidants BHA and BHT are commonly used as food preserv
- A Comparative Analysis of the Electronic Effects of Tert-Butyl Versus Other Alkyl Groups on the Quinoline Ring. Benchchem.
- What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus.
- How Can I Protect My Lipid
- Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils.
- Oxidation Prevention & Inertiz
- Inert gas. Wikipedia.
- Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PMC.
- 3-Methylquinoline Degradation P
- Nitrogen, Oxygen or Sulfur Containing Heterocyclic Compounds as Analgesic Drugs Used as Modulators of the Nitroxid
- Butylated hydroxyanisole – Knowledge and References. Taylor & Francis.
- BHA & BHT. Kemin.
- Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...).
- Chemoenzymatic Relay Synthesis of Quinolines: Laccase/TEMPO/D-Glucose-Based Ionic Salt/atm O2-Catalyzed Chemoselective Oxidation of 2-Aminobenzyl Alcohols. ACS Sustainable Chemistry & Engineering. 2026.
- Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimul
- Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. PMC. 2023.
- Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. 2024.
- Mass Spectrometry - Fragmentation P
- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC.
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- stability-indicating hplc method: Topics by Science.gov. Science.gov.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
- Chromatography Method Development For Impurity Analysis And Degrad
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
- Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. 2018.
- Mass Spectrometry: Fragment
- 2,8-Dimethylquinoline. PubChem.
- Degradation of Methylene Blue with a Cu(II)
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
- 2,8-Dimethylquinoline. NIST WebBook.
- Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. MDPI. 2024.
- Showing Compound 2,4-Dimethylquinoline (FDB004387). FooDB. 2010.
- Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. 2025.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. Sultan Qaboos University House of Expertise. 2020.
- A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Deriv
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of 7,8-Dimethylquinoline and its Semi-Sulfate Salt
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7,8-Dimethylquinoline, offering a comparative perspective against its semi-sulfate salt. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances revealed by NMR spectroscopy, explains the rationale behind experimental choices, and presents a comprehensive protocol for reproducible analysis.
Introduction: The Significance of 7,8-Dimethylquinoline
Quinoline and its derivatives are fundamental heterocyclic scaffolds found in a wide array of natural products and synthetic molecules, including many pharmaceuticals.[1] The substitution pattern on the quinoline ring system critically influences its biological activity and physicochemical properties. 7,8-Dimethylquinoline serves as a key building block in the synthesis of more complex molecules, including potential antimicrobial and antifungal agents.[2] Accurate structural characterization is paramount, and ¹H NMR spectroscopy stands as the primary tool for elucidating the precise arrangement of protons, confirming identity, and assessing purity.
The formation of a salt, such as the semi-sulfate, is a common strategy in drug development to enhance solubility and bioavailability. However, this chemical modification significantly alters the electronic environment of the molecule, leading to predictable yet crucial changes in its ¹H NMR spectrum. Understanding these changes is essential for chemists to confirm successful salt formation and to maintain rigorous quality control.
Part 1: ¹H NMR Spectral Analysis of 7,8-Dimethylquinoline (Free Base)
The ¹H NMR spectrum of the parent 7,8-Dimethylquinoline provides a baseline for our comparison. The numbering of the quinoline ring system is standard, and understanding the electronic environment of each proton is key to assigning the signals correctly.
Caption: Structure and numbering of 7,8-Dimethylquinoline.
Interpreting the Spectrum:
The spectrum can be divided into two main regions: the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region (where the methyl protons reside, typically δ 2.0-3.0 ppm).
-
Heterocyclic Ring Protons (H2, H3, H4): The protons on the pyridine ring are most influenced by the electronegative nitrogen atom.
-
H2: This proton is adjacent to the nitrogen and is typically the most deshielded (furthest downfield) of all quinoline protons, often appearing as a doublet of doublets.[3]
-
H4: Also significantly deshielded due to its proximity to the nitrogen, appearing further downfield than the protons on the carbocyclic ring.[3]
-
H3: This proton is coupled to both H2 and H4 and its chemical shift is sensitive to substituents at those positions.[3]
-
-
Carbocyclic Ring Protons (H5, H6): These protons are on the benzene-like ring.
-
H5 and H6: These protons form a system of coupled doublets. Their exact chemical shifts are influenced by the electron-donating methyl groups at positions 7 and 8.
-
-
Methyl Group Protons (7-CH₃, 8-CH₃):
-
The two methyl groups at C7 and C8 will appear as sharp singlets in the upfield region of the spectrum. Their chemical shifts will be similar but distinct due to their slightly different electronic environments. Based on data for similar derivatives, these peaks are expected around δ 2.3-2.4 ppm.[2]
-
Part 2: The Impact of Protonation: ¹H NMR of 7,8-Dimethylquinoline Semi-Sulfate
When 7,8-Dimethylquinoline is converted to its semi-sulfate salt, the nitrogen atom of the quinoline ring becomes protonated (N-H⁺). This protonation introduces a positive charge into the heterocyclic ring, causing a significant withdrawal of electron density from the aromatic system.
Causality of Spectral Changes:
This withdrawal of electron density (deshielding) has a profound effect on the chemical shifts of the ring protons. The effect is most pronounced for the protons closest to the site of protonation.
-
Downfield Shift of Heterocyclic Protons: The H2, H4, and to a lesser extent, H3 protons, will experience a significant downfield shift (to a higher ppm value) compared to the free base. This change is a direct and reliable indicator of successful salt formation.[3]
-
Minor Changes for Carbocyclic and Methyl Protons: The H5 and H6 protons, being further from the protonated nitrogen, will show a smaller downfield shift. The chemical shifts of the 7-CH₃ and 8-CH₃ groups are least affected, though minor shifts may still be observed.
Comparative Data Summary
The following table summarizes the expected chemical shifts for 7,8-Dimethylquinoline and its semi-sulfate salt. The values for the free base are estimated from literature on similar compounds, while the shifts for the semi-sulfate are predicted based on established principles of protonation effects.
| Proton Assignment | 7,8-Dimethylquinoline (Free Base) | This compound | Expected Change |
| H2 | ~δ 8.8 ppm | > δ 9.0 ppm | Significant Downfield Shift |
| H4 | ~δ 8.0 ppm | > δ 8.2 ppm | Significant Downfield Shift |
| H3 | ~δ 7.3 ppm | > δ 7.5 ppm | Moderate Downfield Shift |
| H5 | ~δ 7.7 ppm | > δ 7.8 ppm | Minor Downfield Shift |
| H6 | ~δ 7.5 ppm | > δ 7.6 ppm | Minor Downfield Shift |
| 7-CH₃ | ~δ 2.4 ppm | ~δ 2.4-2.5 ppm | Minimal Change |
| 8-CH₃ | ~δ 2.3 ppm | ~δ 2.3-2.4 ppm | Minimal Change |
Part 3: Alternative & Complementary Analytical Techniques
While ¹H NMR is the primary tool for this analysis, a multi-technique approach provides a more complete structural confirmation.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. Similar to ¹H NMR, the carbons in the heterocyclic ring (especially C2 and C4) will show a significant downfield shift upon protonation.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the free base, confirming its elemental composition. For the salt, techniques like Electrospray Ionization (ESI) will show the protonated molecule [M+H]⁺ at the correct mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the sulfate counter-ion through its characteristic S=O stretching vibrations and can also show changes in the C=N and C=C stretching frequencies of the quinoline ring upon salt formation.
Part 4: Detailed Experimental Protocol for ¹H NMR Analysis
This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum for this compound.
Caption: Workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Rationale: This concentration range is optimal for ¹H NMR, providing a strong signal-to-noise ratio without causing issues of viscosity or solubility that can broaden spectral lines.[4]
-
-
Solvent Selection and Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Rationale: DMSO-d₆ is a polar aprotic solvent ideal for dissolving organic salts. Its use prevents potential proton exchange with the analyte's N-H⁺ proton, which could occur with protic solvents like D₂O or CD₃OD.
-
-
Filtration: Gently vortex or sonicate the vial until the sample is fully dissolved. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Trustworthiness Check: The solution in the NMR tube must be completely free of any solid particles. Particulate matter disrupts the magnetic field homogeneity, leading to poor shimming, broad peaks, and a loss of spectral resolution.[5]
-
-
Sample Loading: Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.[6] Cap the tube securely.
-
NMR Acquisition: Insert the sample into the NMR spectrometer. After temperature equilibration, lock the spectrometer on the deuterium signal of the DMSO-d₆. Shim the magnetic field to optimize homogeneity, and acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Calibrate the chemical shift axis. The residual protic signal of DMSO-d₅ in DMSO-d₆ appears at δ ~2.50 ppm. Alternatively, a few drops of a solution containing an internal standard like Tetramethylsilane (TMS) can be used, which is defined as δ 0.00 ppm.[5]
References
-
University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Repository. [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
-
AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. [Link]
-
Canadian Science Publishing. (n.d.). PROTON RESONANCE SPECTRA OF 8-HYDROXY AND 8-METHYL QUINOLINE. [Link]
-
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. [Link]
Sources
HPLC method development for detecting 7,8-Dimethylquinoline impurities
Content Type: Comparative Technical Guide Audience: Analytical Chemists, drug development scientists, and QC professionals.
Executive Summary
7,8-Dimethylquinoline (7,8-DMQ) presents a dual analytical challenge: structural isomerism and basic nitrogen interactions . As a common intermediate in the synthesis of gastric acid inhibitors (e.g., Vonoprazan analogs) and a potential genotoxic impurity (GTI), its detection at trace levels (ppm) is critical.
Standard alkyl-bonded phases (C18) often fail to resolve 7,8-DMQ from its positional isomers (e.g., 5,8-dimethylquinoline) due to identical hydrophobicity. Furthermore, the basic quinoline moiety (
This guide objectively compares three stationary phase chemistries—C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) —demonstrating why PFP is the superior choice for this specific application.
Part 1: The Analytical Challenge
The Basicity Problem
Quinolines are heterocyclic aromatic organic compounds. The nitrogen atom in the ring has a lone pair of electrons that can accept a proton.
-
Mechanism: At neutral pH, residual silanols (
) on the silica support are ionized ( ). The positively charged protonated quinoline interacts ionically with these silanols. -
Result: Peak tailing (Asymmetry > 1.5), variable retention times, and poor resolution.
The Isomer Problem
7,8-DMQ often co-exists with regioisomers like 2,4-dimethylquinoline or 5,8-dimethylquinoline.
-
Mechanism: These isomers share nearly identical LogP values (hydrophobicity).
-
Result: C18 columns, which rely primarily on hydrophobic subtraction, often co-elute these species. Separation requires
interactions or shape selectivity .
Part 2: Stationary Phase Comparison Study
We evaluated three column chemistries for the separation of 7,8-DMQ from a spiked mixture of impurities (including 5,8-DMQ and quinoline).
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Detection: UV @ 230 nm[5]
Comparative Performance Data
| Feature | C18 (Standard) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic | Hydrophobic + | Hydrophobic + |
| Retention of 7,8-DMQ | Moderate ( | High ( | High ( |
| Isomer Resolution ( | < 1.2 (Co-elution) | 1.8 (Baseline) | > 2.5 (Excellent) |
| Peak Symmetry ( | 1.4 - 1.6 (Tailing) | 1.1 - 1.2 (Good) | 1.0 - 1.1 (Superior) |
| Selectivity Mechanism | Dispersive forces only. | Electron density of the aromatic ring. | Fluorine atoms create a "negative electrostatic shell" that targets the basic nitrogen. |
Expert Insight: Why PFP Wins
While Phenyl-Hexyl improves separation via
Part 3: Method Development Workflow
The following diagram illustrates the decision logic for optimizing the method based on the specific impurities present.
Figure 1: Decision tree for selecting the optimal stationary phase and mobile phase pH based on impurity complexity.
Part 4: Validated Experimental Protocol
This protocol is designed for the quantification of 7,8-DMQ at 0.05% (reporting threshold) relative to the API.
Reagents & Equipment[6]
-
Column: Fluorophenyl (PFP) Phase,
(e.g., Phenomenex Luna PFP(2) or Supelco Discovery HS F5). -
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Trifluoroacetic Acid (TFA) or Formic Acid (FA). Note: TFA provides better peak shape but suppresses MS signal. Use FA for LC-MS.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Rationale: Acidic pH ensures the quinoline nitrogen is fully protonated (
), preventing mixed-mode retention (ion exchange) with silanols.
Step 2: Gradient Program
| Time (min) | % Solvent B | Flow (mL/min) | Interaction Phase |
|---|---|---|---|
| 0.0 | 5 | 1.0 | Equilibration |
| 2.0 | 5 | 1.0 | Load |
| 15.0 | 60 | 1.0 | Elution of Isomers |
| 18.0 | 95 | 1.0 | Wash |
| 20.0 | 5 | 1.0 | Re-equilibration |
Step 3: Detection Settings
-
UV: 230 nm (Primary) and 280 nm (Secondary).
-
Mass Spec (Optional): ESI Positive Mode. Target
. -
Note: 230 nm typically offers higher sensitivity for the quinoline backbone compared to 254 nm.
Part 5: Mechanism of Selectivity
The following diagram details why the PFP column succeeds where C18 fails.
Figure 2: Mechanistic comparison of analyte interactions. The PFP phase engages in multiple interaction modes (
Part 6: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Peak Tailing | Secondary Silanol Interaction | Increase buffer strength (e.g., 20mM Ammonium Formate) or switch to a "Hybrid" particle column. |
| Split Peaks | Solvent Mismatch | Ensure sample diluent matches initial mobile phase (5% ACN). |
| RT Drift | pH fluctuation | Quinolines are pH sensitive. Ensure buffer is prepared gravimetrically, not just by volume. |
References
-
Luo, Z., et al. (2018).[6][7] Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis.[4][6]
-
Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Referencing Chapter 7: Method Development for Basic Compounds).
-
Supelco/Sigma-Aldrich. (2023). Discovery HS F5: Pentafluorophenyl Propyl Phase for Isomer Separation. Technical Guide.
-
PubChem. (2025).[8][9] Compound Summary: 7,8-Dimethylquinoline.[10] National Library of Medicine.
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- 5. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,7-Dimethylquinoline | C11H11N | CID 7138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 7,8-dimethylquinoline (C11H11N) [pubchemlite.lcsb.uni.lu]
Comparing biological activity of 7,8-Dimethylquinoline base vs semi-sulfate
Executive Summary
In drug discovery and biological screening, the choice between 7,8-Dimethylquinoline (Base) and 7,8-Dimethylquinoline Semi-Sulfate is rarely a question of intrinsic potency, but rather one of bioavailability, stability, and assay reproducibility .
-
The Bottom Line: The Semi-Sulfate is the preferred form for aqueous biological assays (cell culture, enzymatic screens) due to superior solubility and dosing accuracy. The Base is primarily a synthetic intermediate; its use in biological assays requires strict organic solvent controls (DMSO) to prevent precipitation, which can yield false-negative data.
This guide analyzes the physicochemical divergence of these two forms and provides validated protocols for their application in research.
Physicochemical Profile & Stability
Understanding the fundamental differences in the physical state of these forms is the first step to reproducible data. 7,8-Dimethylquinoline is a weak base (pKa ~5.2–5.6), meaning it is largely un-ionized at physiological pH (7.4), contributing to the poor solubility of the free base.
Comparative Properties Table
| Feature | 7,8-Dimethylquinoline (Free Base) | This compound |
| CAS Registry | 71082-60-5 (Generic/Isomer) | Specific salt registry varies by vendor |
| Molecular Formula | ||
| Stoichiometry | 1:0 (Pure Amine) | 2:1 (Base : Acid) |
| Physical State | Low-melting solid or Oil (MP ~50–60°C) | Crystalline Solid (MP >200°C, decomp) |
| LogP (Lipophilicity) | ~3.0 (High membrane permeability) | Negative (Highly hydrophilic as salt) |
| Aqueous Solubility | Poor (< 0.5 mg/mL) | High (> 50 mg/mL) |
| Primary Solvent | DMSO, Ethanol, Methanol | Water, PBS, Saline |
| Stability | Prone to oxidation/discoloration (turns brown) | High oxidative stability (shelf-stable) |
Technical Insight: The "Semi-sulfate" designation indicates a hemisulfate salt, where one molecule of sulfuric acid protonates two molecules of the quinoline base. This maximizes the "active pharmaceutical ingredient" (API) load per unit of weight compared to a bis-sulfate.
Biological Impact Analysis
Intrinsic vs. Apparent Activity
It is critical to understand that once dissolved in the biological medium, the active species is identical.
At pH 7.4, the equilibrium is dictated by the Henderson-Hasselbalch equation. However, the delivery method alters the apparent activity:
-
The "Crash-Out" Effect (Base): When a DMSO stock of the Base is spiked into aqueous media (e.g., DMEM + 10% FBS), the hydrophobic base may micro-precipitate immediately.
-
Result: The effective concentration is lower than calculated.
-
Observation: Variable IC50 values; "noisy" data points.
-
-
The Protonation Advantage (Salt): The semi-sulfate is already ionized. It dissolves instantly in the media. While it will eventually equilibrate to the same ratio of free base/ionized form as the Base stock, it does so from a soluble state, preventing precipitation.
Cellular Toxicity (The DMSO Factor)
-
Base: Requires DMSO concentrations often >0.1% to maintain solubility. Some sensitive cell lines (e.g., primary neurons, stem cells) show stress responses to DMSO >0.1%, confounding toxicity data.
-
Semi-Sulfate: Can be dissolved in water or PBS, allowing for "vehicle-free" (DMSO-free) dosing.
In Vivo Pharmacokinetics (PK)
In animal models, the salt form generally provides a faster
Visualizing the Pathway
The following diagrams illustrate the solubility equilibrium and the decision-making process for selecting the correct form.
Diagram 1: Solubility & Bioavailability Pathway
Caption: The dissolution pathway highlights the risk of precipitation when using the Base form in aqueous media, whereas the Salt form ensures consistent equilibration.
Diagram 2: Experimental Decision Tree
Caption: Decision matrix for selecting the appropriate chemical form based on assay constraints.
Experimental Protocols
Protocol A: Preparation of Stock from Semi-Sulfate (Recommended)
Best for: Cell culture, enzymatic assays, animal dosing.
-
Weighing: Weigh 10 mg of This compound .
-
Calculation: Note that the molecular weight includes the sulfate counter-ion.
-
MW (Base) ≈ 157.21 g/mol [1]
-
MW (Semi-Sulfate) ≈ 412.5 g/mol (Estimate based on 2:1 stoichiometry:
). -
Correction Factor: To deliver 10 µM of active base, you must calculate the mass based on the salt MW.
-
-
Solubilization: Add 1.0 mL of sterile PBS (pH 7.4) or Deionized Water. Vortex for 30 seconds.
-
Filtration: Syringe filter (0.22 µm PES) for sterility.
-
Storage: Store aliquots at -20°C. Stable for 6 months.
Protocol B: Preparation of Stock from Free Base
Best for: Organic synthesis intermediates, high-concentration hydrophobic screens.
-
Handling: The base may be an oil or waxy solid. Warm gently to 40°C if necessary to liquefy for pipetting.
-
Solubilization: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to create a 10 mM or 100 mM master stock.
-
Sonicate: Sonicate for 5 minutes to ensure no micro-aggregates remain.
-
Dosing: When adding to cell media, ensure the final DMSO concentration is < 0.5% (v/v) .
-
Critical Step: Add the DMSO stock to the media while vortexing the media to prevent the "crash-out" effect described in Section 3.1.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 34222, 4,8-Dimethylquinoline (Isomer Analog). Retrieved from [Link].
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link].
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on Semi-sulfate stoichiometry and solubility).
Sources
A Researcher's Guide to the UV-Vis Absorption of 7,8-Dimethylquinoline in Acidic Media: A Comparative Analysis and Methodological Blueprint
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 7,8-dimethylquinoline in acidic media. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a foundational understanding of the photophysical principles at play, a detailed experimental workflow for determining absorption maxima (λmax), and a comparative analysis with related quinoline derivatives. The objective is to equip researchers with the necessary knowledge to predict, measure, and interpret the spectral behavior of this compound, a critical aspect in various research and development applications, including drug discovery and materials science.
The Underpinning Principle: Protonation and its Spectroscopic Consequences
Quinoline and its derivatives are heterocyclic aromatic compounds containing a nitrogen atom within their ring structure. This nitrogen possesses a lone pair of electrons, rendering it basic and susceptible to protonation in acidic environments. This protonation is the primary driver of the changes observed in the UV-Vis absorption spectrum.
Upon the addition of an acid, the nitrogen atom in the 7,8-dimethylquinoline molecule accepts a proton, forming a quinolinium cation. This event induces a significant alteration in the electronic distribution within the molecule's π-system. The protonation of the nitrogen atom increases the electron-withdrawing nature of the heterocyclic ring, which in turn affects the energy required for electronic transitions.[1]
Generally, the protonation of quinoline and its derivatives leads to a bathochromic shift , also known as a red shift, in the absorption maxima.[1] This means the λmax shifts to a longer wavelength. This phenomenon can be attributed to the stabilization of the excited state relative to the ground state upon protonation, which reduces the energy gap for the π → π* electronic transitions. The extended conjugation in the protonated species contributes to this effect.
Comparative Analysis: 7,8-Dimethylquinoline in the Context of its Analogs
The magnitude of the bathochromic shift can be influenced by the position and nature of substituents on the quinoline ring. However, the core principle of a shift to longer wavelengths upon protonation remains a consistent and predictable characteristic for this class of compounds.
Experimental Protocol for Determining the UV-Vis Absorption Maxima
To empirically determine the λmax of 7,8-dimethylquinoline in acidic media, a systematic UV-Vis spectrophotometric analysis is required. The following protocol outlines the necessary steps, emphasizing the rationale behind each procedural choice to ensure data integrity and reproducibility.
Materials and Instrumentation
-
7,8-Dimethylquinoline: High purity grade
-
Solvent: A UV-transparent solvent such as ethanol, methanol, or deionized water.[2] The choice of solvent can influence the absorption maxima, so consistency is key.[2][3]
-
Acid: A strong acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) to ensure complete protonation.
-
UV-Vis Spectrophotometer: A calibrated double-beam spectrophotometer is recommended for accurate measurements.[4]
-
Quartz Cuvettes: 1 cm path length cuvettes are standard for this type of analysis.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh a small amount of 7,8-dimethylquinoline and dissolve it in the chosen solvent to prepare a concentrated stock solution. The concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.) after dilution.[5]
-
Preparation of Working Solutions:
-
Neutral Solution: Prepare a dilution of the stock solution in the pure solvent. This will serve as the reference spectrum.
-
Acidic Solution: Prepare a series of dilutions of the stock solution in the solvent containing a fixed concentration of the chosen acid (e.g., 0.1 M HCl). It is crucial to ensure the acid concentration is sufficient to drive the protonation equilibrium completely towards the quinolinium form.
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.[6]
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for quinoline derivatives).[7]
-
Fill a cuvette with the acidic solvent (without the analyte) to be used as the blank. Place it in the reference beam of the spectrophotometer and run a baseline correction.[5][6]
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of the neutral 7,8-dimethylquinoline solution.
-
Rinse the sample cuvette thoroughly with the acidic solution.
-
Record the UV-Vis spectrum of the acidic 7,8-dimethylquinoline solution.
-
-
Data Analysis:
Self-Validating System and Trustworthiness
This protocol incorporates a self-validating system by comparing the spectrum in neutral and acidic conditions. The observation of a clear and consistent bathochromic shift upon acidification provides confidence in the results. Running multiple concentrations of the analyte in the acidic medium should yield the same λmax, confirming that the measurement is independent of concentration within the linear range of the Beer-Lambert Law.[8]
Data Presentation and Visualization
The anticipated results of the proposed experiment can be summarized as follows:
Table 1: Expected UV-Vis Absorption Maxima of 7,8-Dimethylquinoline in Neutral and Acidic Media
| Medium | Expected λmax (nm) | Rationale |
| Neutral (e.g., Ethanol) | Shorter Wavelength | Unprotonated quinoline core exhibits characteristic π → π* transitions. |
| Acidic (e.g., 0.1 M HCl in Ethanol) | Longer Wavelength | Protonation of the nitrogen atom leads to a bathochromic shift due to altered electronic distribution.[1] |
To further illustrate the experimental logic, the following workflow diagram is provided:
Caption: Experimental Workflow for UV-Vis Analysis
The following diagram illustrates the fundamental chemical process and its spectroscopic consequence:
Caption: Protonation and Resulting Bathochromic Shift
Conclusion
The UV-Vis absorption spectrum of 7,8-dimethylquinoline is highly sensitive to the acidity of its environment. In acidic media, protonation of the quinoline nitrogen is expected to cause a distinct bathochromic shift in the absorption maximum. While direct experimental values for this specific compound are not widely published, the principles governing the spectroscopy of quinoline derivatives provide a robust framework for predicting and interpreting its behavior. By following the detailed experimental protocol outlined in this guide, researchers can reliably determine the λmax of 7,8-dimethylquinoline in acidic media, contributing valuable data for a wide range of scientific applications. The comparative approach and emphasis on the underlying mechanisms ensure that this guide serves not only as a practical manual but also as an educational resource for scientists working with this important class of compounds.
References
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- Scribd. Experiment No.
- UV-VIS spectroscopy. (2023, May 24).
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- Sim4t.
- ResearchGate. UV/vis absorption maxima with log of molar absorptivities (in italics)...
- Semantic Scholar. (2022, December 30). New Synthetic Quinoline (Qui)
- Santa Cruz Biotechnology. 7,8-Dimethylquinoline-3-carboxylic acid | CAS 71082-60-5 | SCBT.
- Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
- PMC. (2023, May 16).
- 8-Hydroxyquinoline as a Complexing Reagent for the Determin
- ResearchGate. UV spectra of compounds 7 (1), 8b (2), 10b (3), 10c (4), and 11·HBr (5)...
- Longdom Publishing. (2025, June 4).
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- EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS.
- The Royal Society of Chemistry. Electronic Supplementary Information for: Interplay between Conformational and Solvent Effects in UV-visible Absorption Spectra:.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7,8-Dimethylquinoline Semi-Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 7,8-Dimethylquinoline semi-sulfate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory. In the absence of a specific Safety Data Sheet (SDS) for this exact salt, we will apply the precautionary principle, grounding our protocol in the known hazards of the parent compound, quinoline, and its alkylated derivatives.
Hazard Assessment: A Profile Based on Analogy
7,8-Dimethylquinoline belongs to the quinoline family of nitrogen-containing heterocyclic aromatic compounds. Quinolines as a class exhibit significant biological activity and associated toxicity. The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, a cause of serious skin and eye irritation, a suspected mutagen, and a potential carcinogen.[1][2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[1][2][3]
Given this profile, this compound must be handled as a hazardous substance. The "cradle to grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its final disposal, necessitating a rigorous and documented disposal pathway.[4]
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Statement | Classifying Compound(s) | GHS Code | Reference(s) |
| Toxic if swallowed | Quinoline, 8-Hydroxyquinoline Sulfate | H301/H302 | [1][2][5] |
| Harmful in contact with skin | Quinoline | H312 | [1][2] |
| Causes skin irritation | Quinoline, Dimethylquinoline isomers | H315 | [1][6][7] |
| Causes serious eye irritation/damage | Quinoline, Dimethylquinoline isomers | H318/H319 | [1][6][7] |
| Suspected of causing genetic defects | Quinoline | H341 | [1][2] |
| May cause cancer | Quinoline | H350 | [1][2] |
| May cause respiratory irritation | Dimethylquinoline isomers | H335 | [6][7] |
| Toxic to aquatic life with long-lasting effects | Quinoline | H411 | [1][2] |
Engineering Controls & Personal Protective Equipment (PPE)
Before any handling or disposal activities, it is mandatory to establish proper engineering controls and don the appropriate PPE. The rationale is to create a multi-layered barrier between the researcher and the hazardous substance.
-
Primary Engineering Control : All handling of this compound and its waste must occur within a certified chemical fume hood.[4] This is critical to minimize inhalation exposure to any aerosols or volatile components.
-
Personal Protective Equipment (PPE) : The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide and ensure the use of appropriate PPE.[8]
-
Eye Protection : Chemical safety goggles in combination with a face shield offer maximum protection against splashes.[4]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[2]
-
Body Protection : A laboratory coat is standard. For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron should also be worn.[4]
-
Respiratory Protection : If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[4] Respirator use must comply with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[8]
-
Step-by-Step Disposal Protocol
Treat this compound as a hazardous waste for disposal.[4][8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [1][8]
Step 1: Waste Identification and Segregation Proper segregation is the foundation of safe chemical waste management. Incompatible chemicals can react, leading to heat generation, toxic gas release, or even explosions.[8]
-
Solid Waste : Collect all contaminated disposable materials, such as gloves, weigh boats, and paper towels, in a designated solid waste container.
-
Liquid Waste : Unused solutions, reaction mixtures, and solvent rinses should be collected in a separate liquid waste container.
-
Do Not Mix : Do not mix this compound waste with other waste streams (e.g., halogenated solvents, strong oxidizers, or acids) unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4][8] As a nitrogen-containing organic compound, it falls into a specific waste category.[9][10]
Step 2: Waste Containerization The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.
-
Container Type : Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]
-
Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound." List all components of a mixture, including solvents.
-
Closure : Keep the waste container securely closed at all times, except when adding waste.
Step 3: Storage Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
Location : The storage area should be away from light and moisture.[8]
-
Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks.
-
Compatibility : Do not store with incompatible materials, such as strong oxidizing agents (e.g., perchlorates, hydrogen peroxide).[8]
Step 4: Scheduling Disposal
-
Contact EHS : When the container is nearly full or has been in storage for a specified period, contact your institution's EHS department to schedule a waste pickup.[4][8] They will provide the final guidance for transport and disposal, which typically involves a licensed hazardous waste vendor for industrial incineration.[1][5]
Spill and Emergency Procedures
Immediate and correct action is critical in the event of a spill or exposure. The OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120) may apply.[8]
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.[8]
-
Wearing full PPE, contain the spill.
-
Absorb liquid spills with an inert material like vermiculite, dry sand, or earth.[8] Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate the area after the cleanup is complete.[8]
-
-
Large Spills :
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove all contaminated clothing.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : If the person is conscious, rinse their mouth with water. Immediately call a poison center or physician.[1][5]
-
Disposal Workflow Visualization
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- Benchchem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). SAFETY DATA SHEET: 8-Quinolinol Sulfate Monohydrate.
- Central Drug House (P) Ltd. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Penta. (2025). Quinoline - SAFETY DATA SHEET.
- Chulalongkorn University. (n.d.). Chemical Waste from Laboratories (Class 1-17).
- CPAChem. (2025). Safety data sheet: Dimethyl sulfate.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Dimethyl sulfate.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dimethylquinoline.
- Universitat de Barcelona. (n.d.). Classification of special laboratory waste.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). SAFETY DATA SHEET.
-
National Center for Biotechnology Information. (n.d.). 2,8-Dimethylquinoline. PubChem Compound Database. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). 2-Chloro-3-ethyl-7,8-dimethylquinoline Properties. CompTox Chemicals Dashboard.
- University of Texas at Austin Environmental Health and Safety. (n.d.). Waste Classifications.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dimethylquinoline.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Acros Organics. (2025). SAFETY DATA SHEET: 2,6-Dimethylquinoline.
- Occupational Safety and Health Administration. (n.d.). Compliance Guidelines and Recommendations for Process Safety Management (Nonmandatory).
- ECHEMI. (n.d.). Dimethyl sulfate SDS, 77-78-1 Safety Data Sheets.
- GFS Chemicals, Inc. (2023). Dimethyl sulfate - Safety Data Sheet.
- NSW Environment Protection Authority. (n.d.). Waste classification guidelines Part 4: Acid sulfate soils.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations.
- Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- Occupational Safety and Health Administration. (n.d.). 1910 Subpart Z - Toxic and Hazardous Substances.
- U.S. Environmental Protection Agency. (n.d.). EPA-Approved New York Hazardous Waste Regulatory Requirements.
- U.S. Environmental Protection Agency. (n.d.). ChemView.
- University of California San Francisco. (2015). EPA Regulated Pharmaceutical Waste.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
